

bromotheophylline chemical properties and structure

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Compound of Interest

Compound Name: *Bromotheophylline*

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An In-Depth Technical Guide on the Core Chemical Properties and Structure of **Bromotheophylline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromotheophylline is a xanthine derivative recognized for its diuretic properties and its role as an active moiety in the combination drug pamabrom.[1][2][3] This technical guide provides a comprehensive overview of its core chemical properties, structural details, and standardized experimental protocols relevant to its characterization. Quantitative data are summarized for clarity, and logical and experimental workflows are visualized using the DOT language to aid researchers in their understanding and application of this compound.

Chemical Structure and Identification

8-Bromotheophylline is structurally an analog of theophylline, featuring a bromine atom substituted at the 8-position of the purine ring.[4] This substitution is crucial for its distinct pharmacological profile.

- IUPAC Name: 8-bromo-1,3-dimethyl-7H-purine-2,6-dione[1][3]
- Canonical SMILES: CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br[3]
- InChI Key: SKTFQHRVFFOHTQ-UHFFFAOYSA-N[2][5]

- CAS Number: 10381-75-6[1][3][6]

Caption: Chemical structure of 8-**Bromotheophylline**.

Physicochemical Properties

The physicochemical properties of 8-**Bromotheophylline** are essential for understanding its behavior in biological systems and for formulation development. Key quantitative data are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₇ BrN ₄ O ₂	[1][2][6]
Molecular Weight	259.06 g/mol	[1][2][5][6]
Melting Point	295-316 °C	[1]
Boiling Point	Decomposes at 300 °C	[1]
pKa	5.45	[1]
Solubility	DMSO (Slightly), Methanol (Slightly, Heated)	[7]
Appearance	White to off-white solid	

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section outlines standard methodologies for the synthesis and characterization of 8-**Bromotheophylline**.

Synthesis of 8-Bromotheophylline via Direct Bromination

This protocol describes the synthesis of 8-**Bromotheophylline** starting from theophylline.

- Objective: To synthesize 8-bromo-1,3-dimethyl-1H-purine-2,6(3H,9H)-dione by direct bromination of theophylline.[7]

- Materials:
 - Theophylline (1,3-dimethyl-1H-purine-2,6(3H,9H)-dione)
 - Glacial Acetic Acid
 - Water
 - Bromine
- Procedure:
 - Dissolve theophylline in a mixed solvent of acetic acid and water (e.g., 90 mL acetic acid, 60 mL water for 10 g of theophylline) in a reaction vessel.[7]
 - Heat the mixture to 50 °C with continuous stirring to ensure complete dissolution.[7][8]
 - Slowly add bromine dropwise to the reaction mixture. The molar ratio of theophylline to bromine should be approximately 1:1.1.[7][8]
 - Maintain the reaction mixture at 50 °C and continue stirring for approximately 4 hours.[7]
 - After the reaction is complete, cool the mixture to room temperature to induce precipitation of the product.[7]
 - Separate the precipitate by filtration.
 - Wash the filter cake with distilled water twice.[7]
 - Dry the resulting white solid under vacuum to yield 8-**Bromotheophylline**. [7]

Determination of Melting Point

This is a standard procedure for determining the melting point range of a solid crystalline compound, which serves as an indicator of purity.[9]

- Objective: To accurately measure the temperature range over which 8-**Bromotheophylline** transitions from a solid to a liquid.

- Apparatus:
 - Melting point apparatus (e.g., Mel-Temp or similar)[9][10]
 - Capillary tubes (sealed at one end)[9][11]
 - Thermometer
- Procedure:
 - Finely powder a small amount of dry 8-**Bromotheophylline**.
 - Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[12]
 - Place the capillary tube into the heating block of the melting point apparatus.[10]
 - For an unknown compound, perform a rapid preliminary heating (10-20 °C/min) to determine an approximate melting range.[10][12]
 - Allow the apparatus to cool. Using a fresh sample, begin heating again, but reduce the rate to a slow 1-2 °C/min when the temperature is about 20 °C below the approximate melting point.[9][10]
 - Record the temperature at which the first droplet of liquid appears (T1).[12]
 - Record the temperature at which the entire sample has completely melted into a clear liquid (T2).[12]
 - The melting point is reported as the range T1-T2.

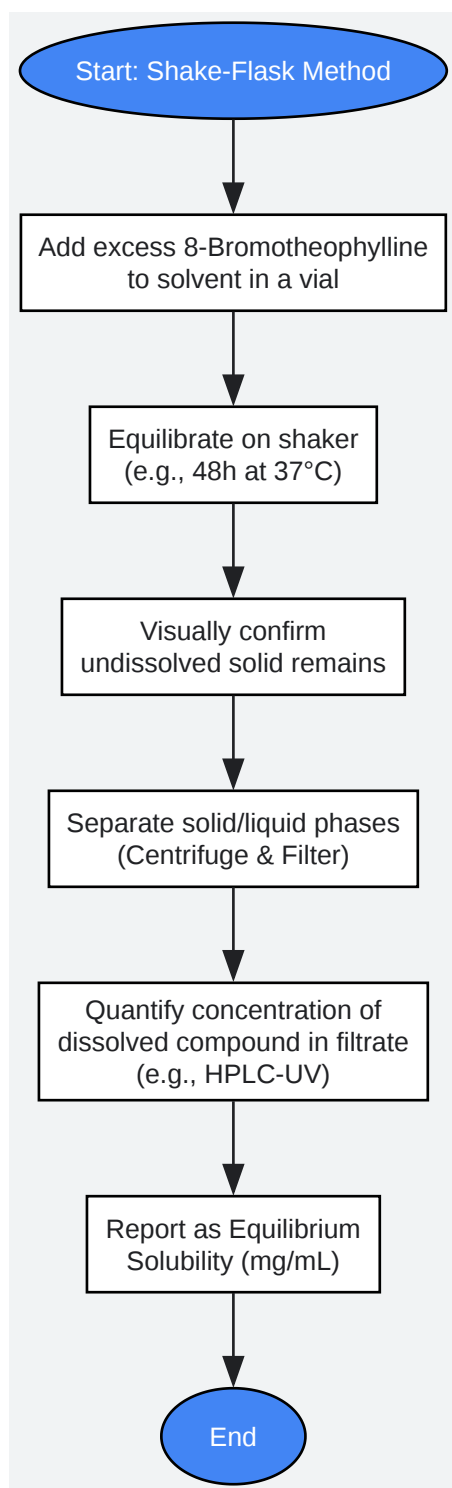
Determination of Equilibrium Solubility (Shake-Flask Method)

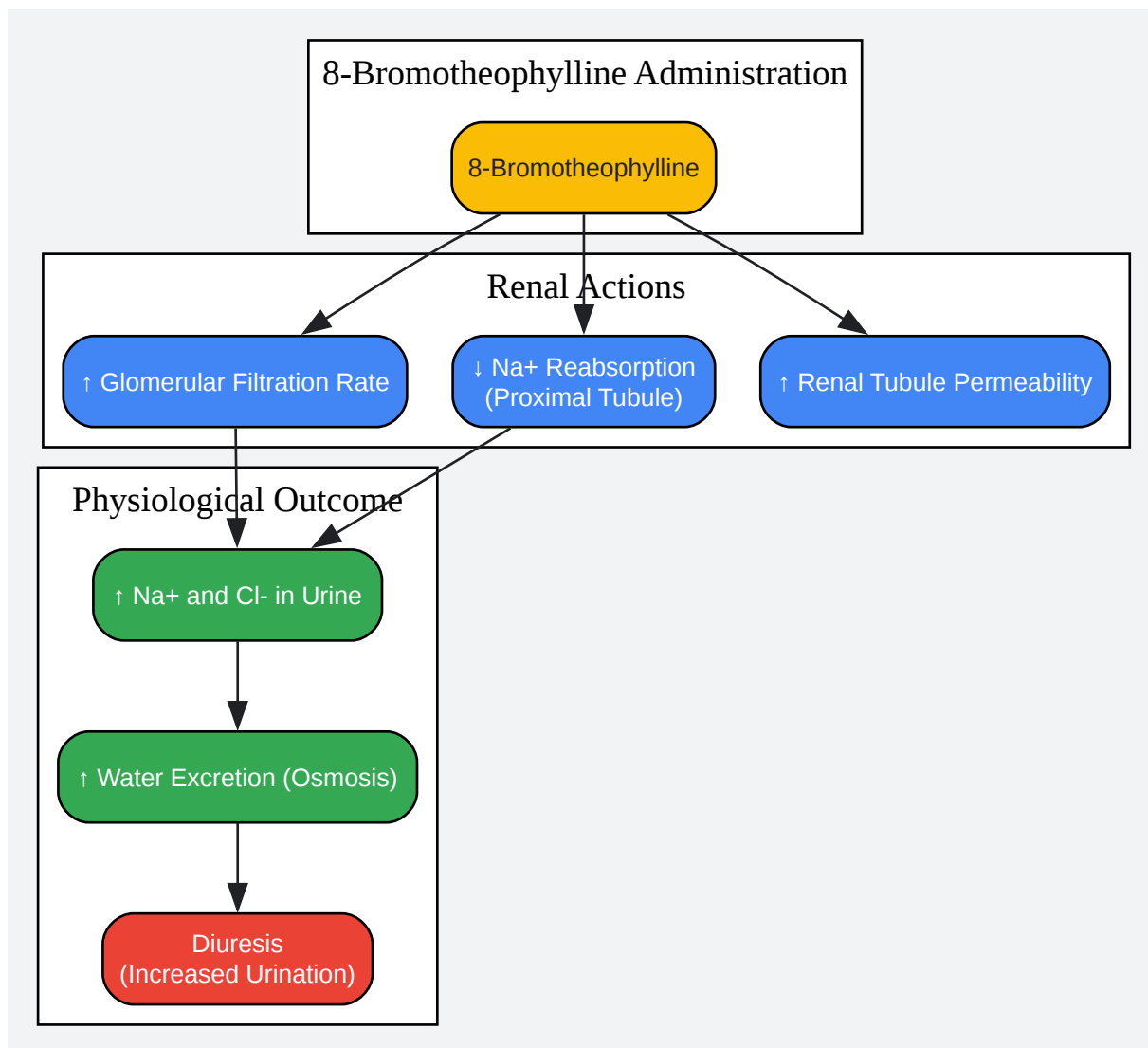
This protocol follows the general guidelines for determining the thermodynamic equilibrium solubility of a compound, a critical parameter in drug development.[13][14][15]

- Objective: To determine the saturation concentration of 8-**Bromotheophylline** in a specific solvent system at a controlled temperature.
- Materials:
 - 8-**Bromotheophylline**
 - Selected solvent/buffer system (e.g., pH 1.2, 4.5, 6.8 buffers for BCS classification)[16]
 - Vials with screw caps
 - Shaking incubator or orbital shaker set to a constant temperature (e.g., 37 ± 1 °C)[16]
 - Centrifuge
 - Syringe filters (e.g., 0.45 µm PTFE)
 - Analytical instrument for quantification (e.g., HPLC-UV)
- Procedure:
 - Add an excess amount of 8-**Bromotheophylline** solid to a vial containing a known volume of the solvent or buffer. This ensures that a saturated solution is formed with undissolved solid remaining.
 - Seal the vials and place them in a shaking incubator at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. [15][16] The time required should be established by sampling at various intervals until the concentration remains constant.[16]
 - After equilibration, separate the excess solid from the solution. This is typically done by centrifuging the vials at high speed and then carefully filtering the supernatant through a syringe filter.[13][17]
 - Accurately dilute the clear filtrate with the appropriate mobile phase.
 - Quantify the concentration of dissolved 8-**Bromotheophylline** in the filtrate using a validated analytical method, such as HPLC-UV, against a standard calibration curve.[13]

[17]

- The final concentration is reported as the equilibrium solubility in units such as mg/mL or mol/L.





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